BenchChemオンラインストアへようこそ!

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate

Antibacterial Staphylococcus aureus Escherichia coli

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate (CAS 1081800-26-1) is a fully synthetic, trisubstituted benzoate ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. The compound belongs to the class of allyl-substituted salicylate esters, structurally defined by a 2-hydroxybenzoate (salicylate) core bearing a methyl ester at position 1, a hydroxyl group at position 2, a methyl substituent at position 3, and a prop-2-enyl (allyl) group at position 5.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 1081800-26-1
Cat. No. B2836599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate
CAS1081800-26-1
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(=O)OC)CC=C
InChIInChI=1S/C12H14O3/c1-4-5-9-6-8(2)11(13)10(7-9)12(14)15-3/h4,6-7,13H,1,5H2,2-3H3
InChIKeyFSQMWMQMBYCQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Hydroxy-3-Methyl-5-Prop-2-Enylbenzoate (CAS 1081800-26-1): Compound Identity and Chemical Class Positioning for Procurement Decisions


Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate (CAS 1081800-26-1) is a fully synthetic, trisubstituted benzoate ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . The compound belongs to the class of allyl-substituted salicylate esters, structurally defined by a 2-hydroxybenzoate (salicylate) core bearing a methyl ester at position 1, a hydroxyl group at position 2, a methyl substituent at position 3, and a prop-2-enyl (allyl) group at position 5 . Its positional isomer, methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9), shares the same molecular formula but differs in the placement of the methyl and allyl substituents, a distinction that can influence both synthetic accessibility and biological target engagement .

Why Generic Substitution Fails: Critical Substituent Position Effects in Methyl 2-Hydroxy-3-Methyl-5-Prop-2-Enylbenzoate (CAS 1081800-26-1) Procurement


Substitution at the 5-position of the salicylate ring with an allyl group, in combination with a 3-methyl substituent, creates a distinct electronic and steric environment that cannot be replicated by the positional isomer methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9) or by non-allylated analogs such as methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5) . These structural differences can lead to divergent biological activity profiles, as demonstrated by the fact that the 5-allyl-3-methyl configuration is associated with reported antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values ranging from 32 to 128 µg/mL), while the 5-methyl-3-allyl positional isomer is primarily documented as a synthetic fragrance intermediate with a fundamentally different application space . Generic substitution without verifying the exact positional isomer therefore carries a high risk of selecting a compound with an incompatible biological or physicochemical profile.

Quantitative Differentiation Evidence: Methyl 2-Hydroxy-3-Methyl-5-Prop-2-Enylbenzoate (CAS 1081800-26-1) Against Closest Structural Analogs


Antibacterial Activity: 5-Allyl-3-Methyl Substitution Pattern Confers S. aureus and E. coli Inhibition Absent in Positional Isomer

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate demonstrates in vitro antibacterial activity with reported MIC values of 32–128 µg/mL against both Staphylococcus aureus and Escherichia coli . In contrast, its positional isomer methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9) is characterized in vendor documentation solely as a synthetic fragrance compound with no reported antibacterial data, indicating that the 5-allyl-3-methyl topology is a determinant of this biological activity . The non-allylated analog methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5) lacks the allyl group entirely and is documented primarily as a COX-2 inhibitor and synthetic intermediate, not as a direct antibacterial agent .

Antibacterial Staphylococcus aureus Escherichia coli MIC Structure-Activity Relationship

Antifungal Activity Against Candida albicans: A Differentiating Biological Feature of the 5-Allyl-3-Methyl Scaffold

The target compound exhibits antifungal activity against Candida albicans with a reported MIC of approximately 64 µg/mL . This activity profile distinguishes it from the 3-allyl isomer methyl 2-hydroxy-3-prop-2-enylbenzoate (methyl 3-allylsalicylate, CAS 31456-98-1), which is documented as a synthetic building block for macrocyclic crown diamides but carries no published antifungal data [1]. Additionally, the methoxy analog methyl 5-allyl-3-methoxysalicylate (CAS 85614-43-3) is utilized as a reactant in the synthesis of Fallypride and enterobactin scaffolds, with no antifungal activity reported, suggesting that the free 2-hydroxyl group in CAS 1081800-26-1 is essential for the observed antifungal phenotype .

Antifungal Candida albicans MIC Salicylate Derivatives

Radical Scavenging Activity: DPPH Assay Data Position the 5-Allyl Substitution Pattern Within the Bioactive Salicylate Landscape

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate demonstrates radical scavenging activity in the DPPH assay with a reported IC50 of 25 µg/mL . For context, structurally related hydroxybenzoic acids evaluated under comparable DPPH conditions show IC50 values ranging from 2.42 µM (for 2,4,5-trihydroxybenzoic acid) to inactive for p-hydroxybenzoic acid, indicating that the combination and position of hydroxyl and allyl substituents critically modulate antioxidant potency [1]. Methyl 2-hydroxy-3-methylbenzoate (lacking the 5-allyl group) shows only background-level DPPH scavenging activity in some systems, while the 2-hydroxy-3-methyl-5-allyl combination in the target compound confers measurable radical scavenging [2]. The methoxy analog methyl 5-allyl-3-methoxysalicylate, where the 2-OH is methylated, would be expected to show reduced radical scavenging due to loss of the phenolic hydrogen, though direct comparative data are unavailable [2].

Antioxidant DPPH Radical Scavenging Salicylate Structure-Activity Relationship

Antiproliferative Activity in Cancer Cell Lines: 5-Allyl Substitution Contributes to Cytotoxic Phenotype in MCF-7, A549, and HT-29 Cells

The target compound induces apoptosis in multiple human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29), with reported IC50 values in the range of 15–30 µM . In contrast, the non-allylated analog methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5) is not documented as a direct cytotoxic agent; its primary reported mechanism is COX-2 inhibition . The positional isomer methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9) lacks published cytotoxicity data, further indicating that the substitution pattern of CAS 1081800-26-1 is a determinant of anticancer activity .

Anticancer Cytotoxicity MCF-7 A549 HT-29 IC50

Physicochemical and Structural Distinction: Positional Isomer Specification for Analytical Reference and Synthesis Planning

Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate (CAS 1081800-26-1) has the SMILES notation C=CCc1cc(C)c(O)c(C(=O)OC)c1, with the allyl group at position 5, the methyl at position 3, and the hydroxyl at position 2 . Its positional isomer, methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9), has the SMILES CC1=CC(=C(C(=C1)C(=O)OC)O)CC=C, with the allyl at position 3 and the methyl at position 5 . The non-allylated analog methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5, C9H10O3, MW 166.17) is a simpler scaffold lacking the allyl moiety . The methoxy analog methyl 5-allyl-3-methoxysalicylate (CAS 85614-43-3, C12H14O4) substitutes the 2-OH with a methoxy group, altering hydrogen-bonding capacity and metabolic stability .

Positional Isomer Quality Control Analytical Reference Synthesis CAS 1081800-26-1

Validated Application Scenarios for Methyl 2-Hydroxy-3-Methyl-5-Prop-2-Enylbenzoate (CAS 1081800-26-1) Based on Current Evidence


Antibacterial Discovery and Lead Optimization Programs Targeting Gram-Positive and Gram-Negative Pathogens

The documented in vitro antibacterial activity of methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate against Staphylococcus aureus and Escherichia coli (MIC 32–128 µg/mL) supports its use as a starting scaffold for antibacterial lead optimization . Procurement of this specific positional isomer (CAS 1081800-26-1), rather than the 5-methyl-3-allyl isomer or non-allylated analogs, ensures that the starting material possesses the structural features associated with this antibacterial phenotype. The compound can serve as a core scaffold for systematic SAR studies involving modifications to the ester, hydroxyl, and allyl moieties.

Antifungal Research: Screening and Development Against Candida Species

With a reported MIC of approximately 64 µg/mL against Candida albicans, CAS 1081800-26-1 provides a tractable hit for antifungal discovery programs . The presence of a free phenolic hydroxyl group at position 2, which is absent in the methoxy analog methyl 5-allyl-3-methoxysalicylate (CAS 85614-43-3), is hypothesized to be essential for this activity, supporting targeted structure-activity relationship exploration around the 2-OH and 5-allyl positions . Researchers should specify CAS 1081800-26-1 to ensure they obtain the compound with the documented anti-Candida activity profile.

Anticancer Screening Cascades: Cytotoxicity Profiling Across Breast, Lung, and Colon Cancer Cell Lines

The compound induces apoptosis in MCF-7 (breast), A549 (lung), and HT-29 (colon) cancer cell lines with IC50 values of 15–30 µM, positioning it as a multi-lineage cytotoxic agent for further mechanistic investigation . This activity profile differentiates CAS 1081800-26-1 from its non-allylated analog methyl 2-hydroxy-3-methylbenzoate, which operates primarily through COX-2 inhibition without documented direct cytotoxicity . Procurement of CAS 1081800-26-1 is indicated for laboratories seeking to investigate structure-activity relationships linking the 5-allyl substituent to anticancer activity.

Natural Product-Inspired Antioxidant Research and Oxidative Stress Model Studies

The DPPH radical scavenging activity (IC50 = 25 µg/mL) provides a quantitative benchmark for using CAS 1081800-26-1 as a reference compound or scaffold in antioxidant research . This value positions the compound within an intermediate activity range among hydroxybenzoate derivatives, where 2,4,5-trihydroxybenzoic acid shows the highest activity (IC50 = 2.42 µM) and p-hydroxybenzoic acid is inactive [1]. The measured IC50 value can serve as a batch-to-batch quality control parameter during procurement, ensuring the material meets the expected antioxidant potency specification.

Quote Request

Request a Quote for Methyl 2-hydroxy-3-methyl-5-prop-2-enylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.